Methyl 6-benzyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
CAS No.: 1189470-46-9
Cat. No.: VC4628970
Molecular Formula: C21H20Cl2N2O3S2
Molecular Weight: 483.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1189470-46-9 |
|---|---|
| Molecular Formula | C21H20Cl2N2O3S2 |
| Molecular Weight | 483.42 |
| IUPAC Name | methyl 6-benzyl-2-[(5-chlorothiophene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C21H19ClN2O3S2.ClH/c1-27-21(26)18-14-9-10-24(11-13-5-3-2-4-6-13)12-16(14)29-20(18)23-19(25)15-7-8-17(22)28-15;/h2-8H,9-12H2,1H3,(H,23,25);1H |
| Standard InChI Key | SCMDKSKEKFDXQD-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(S4)Cl.Cl |
Introduction
Methyl 6-benzyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound belonging to the thieno[2,3-c]pyridine class, known for its potential applications in medicinal chemistry. This compound features a benzyl group and a chlorothiophene moiety, contributing to its unique chemical properties and reactivity.
Synthesis and Chemical Reactions
The synthesis of Methyl 6-benzyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride typically involves the formation of key intermediates. The compound can undergo various chemical reactions typical for amides and heterocycles, which are crucial for modifying its structure to achieve desired pharmacological properties.
Potential Chemical Reactions
| Reaction Type | Description |
|---|---|
| Hydrolysis | Possible hydrolysis of the ester group to form the corresponding carboxylic acid. |
| Amidation | Reaction with amines to form new amide derivatives. |
| Substitution | Potential substitution reactions involving the benzyl or chlorothiophene groups. |
Mechanism of Action and Biological Activity
The mechanism of action for Methyl 6-benzyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride primarily involves interaction with biological targets involved in platelet aggregation and thrombus formation. Further studies are required to elucidate the exact molecular targets and pathways involved in its pharmacological effects.
Potential Biological Targets
-
Enzymes: Involvement in enzymatic pathways related to coagulation.
-
Receptors: Interaction with receptors that regulate platelet function.
Applications and Future Research Directions
This compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting cardiovascular diseases. Future research should focus on elucidating its precise mechanism of action and exploring its efficacy in preclinical models.
Potential Applications
| Application Area | Description |
|---|---|
| Cardiovascular Drugs | Potential use in preventing thrombosis or managing related conditions. |
| Medicinal Chemistry | Use as a synthetic intermediate for developing new drugs. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume